Setileuton

Description

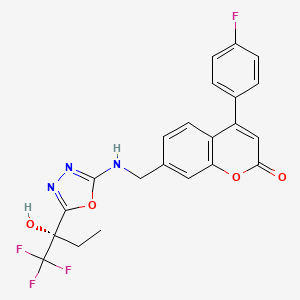

Structure

2D Structure

3D Structure

Properties

CAS No. |

910656-27-8 |

|---|---|

Molecular Formula |

C22H17F4N3O4 |

Molecular Weight |

463.4 g/mol |

IUPAC Name |

4-(4-fluorophenyl)-7-[[[5-[(2S)-1,1,1-trifluoro-2-hydroxybutan-2-yl]-1,3,4-oxadiazol-2-yl]amino]methyl]chromen-2-one |

InChI |

InChI=1S/C22H17F4N3O4/c1-2-21(31,22(24,25)26)19-28-29-20(33-19)27-11-12-3-8-15-16(10-18(30)32-17(15)9-12)13-4-6-14(23)7-5-13/h3-10,31H,2,11H2,1H3,(H,27,29)/t21-/m0/s1 |

InChI Key |

MAOIDRRXRLYJNV-NRFANRHFSA-N |

Isomeric SMILES |

CC[C@](C1=NN=C(O1)NCC2=CC3=C(C=C2)C(=CC(=O)O3)C4=CC=C(C=C4)F)(C(F)(F)F)O |

Canonical SMILES |

CCC(C1=NN=C(O1)NCC2=CC3=C(C=C2)C(=CC(=O)O3)C4=CC=C(C=C4)F)(C(F)(F)F)O |

Appearance |

Solid powder |

Purity |

>98% (or refer to the Certificate of Analysis) |

shelf_life |

>2 years if stored properly |

solubility |

Soluble in DMSO, not in water |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

4-(4-fluorophenyl)-7-(((5-(1-hydroxy-1-(trifluoromethyl)propyl)-1,3,4-oxadiazol-2-yl)amino)methyl)-2H-1-benzopyran-2-one setileuton |

Origin of Product |

United States |

Foundational & Exploratory

Setileuton's In Vitro Mechanism of Action: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Setileuton is a potent and selective inhibitor of 5-lipoxygenase (5-LO), a critical enzyme in the biosynthetic pathway of leukotrienes.[1] Leukotrienes are pro-inflammatory lipid mediators implicated in the pathophysiology of various inflammatory diseases, including asthma.[1] By targeting 5-LO, this compound effectively reduces the production of leukotrienes, thereby exerting its anti-inflammatory effects. This technical guide provides an in-depth overview of the in vitro mechanism of action of this compound, focusing on its molecular interactions, inhibitory activity, and the experimental methodologies used for its characterization.

Core Mechanism of Action: 5-Lipoxygenase Inhibition

The primary in vitro mechanism of action of this compound is the direct inhibition of the 5-lipoxygenase enzyme. 5-LO catalyzes the conversion of arachidonic acid into 5-hydroperoxyeicosatetraenoic acid (5-HPETE), which is subsequently converted to leukotriene A4 (LTA4). LTA4 is a pivotal intermediate that is further metabolized to leukotriene B4 (LTB4) or the cysteinyl leukotrienes (LTC4, LTD4, and LTE4).

This compound is classified as an iron-ligand type inhibitor of 5-LO.[2] The catalytic activity of 5-LO is dependent on a non-heme iron atom in its active site. This compound is thought to interact with this iron atom, thereby disrupting the enzyme's ability to bind its substrate, arachidonic acid, and carry out the oxygenation reaction. Molecular docking studies suggest that this compound's benzo[b]thiophene moiety plays a crucial role in its binding to the active site of 5-LO, forming interactions with key amino acid residues.[3]

Quantitative Analysis of In Vitro Potency

The inhibitory potency of this compound against 5-LO has been quantified in various in vitro assay systems. The half-maximal inhibitory concentration (IC50) values are summarized in the table below.

| Assay System | Description | This compound (S-enantiomer) IC50 (nM) | Reference |

| H5-LO Assay | A cell-free enzymatic assay using recombinant human 5-lipoxygenase. | 3.9 | [1] |

| Human Whole Blood (HWB) Assay | A cell-based assay measuring the inhibition of LTB4 production in human whole blood stimulated with a calcium ionophore. | 52 | [1] |

Selectivity Profile

This compound exhibits a high degree of selectivity for 5-LO. In vitro studies have demonstrated that it has significantly lower activity against other related enzymes in the arachidonic acid cascade, such as 12-lipoxygenase (12-LO) and 15-lipoxygenase (15-LO). Furthermore, this compound does not significantly inhibit the 5-lipoxygenase-activating protein (FLAP), which is another key component in the leukotriene biosynthesis pathway.[1]

Experimental Protocols

Detailed methodologies for the key in vitro experiments used to characterize the mechanism of action of this compound are provided below.

Recombinant Human 5-Lipoxygenase (H5-LO) Enzyme Inhibition Assay

This assay directly measures the inhibitory effect of this compound on the enzymatic activity of purified human 5-lipoxygenase.

Materials:

-

Recombinant human 5-lipoxygenase (h5-LO)

-

Arachidonic acid (substrate)

-

Assay Buffer (e.g., 50 mM HEPES, pH 7.5, containing 2 mM EDTA, 10 µM ATP, and 10 µM CaCl2)

-

2',7'-dichlorodihydrofluorescein diacetate (H2DCFDA) (fluorescent probe)

-

This compound

-

Microplate reader capable of fluorescence detection

Procedure:

-

Prepare a solution of recombinant human 5-LO in the assay buffer.

-

In a microplate, add the 5-LO enzyme solution to wells containing various concentrations of this compound or vehicle control (e.g., DMSO).

-

Pre-incubate the enzyme with the inhibitor for a defined period (e.g., 15 minutes) on ice.

-

Add the fluorescent probe H2DCFDA to the wells.

-

Initiate the enzymatic reaction by adding the substrate, arachidonic acid.

-

Immediately measure the fluorescence intensity at appropriate excitation and emission wavelengths (e.g., ~485 nm excitation and ~535 nm emission) in a kinetic mode for a specified duration (e.g., 10-20 minutes) at 37°C.

-

The rate of increase in fluorescence, which corresponds to the rate of 5-HPETE production, is used to determine the enzyme activity.

-

Calculate the percent inhibition for each concentration of this compound relative to the vehicle control.

-

Determine the IC50 value by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a suitable dose-response curve.

Human Whole Blood (HWB) Leukotriene B4 (LTB4) Inhibition Assay

This cell-based assay assesses the ability of this compound to inhibit 5-LO activity in a more physiologically relevant context.

Materials:

-

Freshly drawn human whole blood collected in heparinized tubes

-

Calcium ionophore A23187 (stimulant)

-

This compound

-

Phosphate-buffered saline (PBS)

-

Methanol (for protein precipitation)

-

LTB4 ELISA kit or other suitable quantification method (e.g., radioimmunoassay)

Procedure:

-

Pre-incubate aliquots of human whole blood with various concentrations of this compound or vehicle control for a specified time (e.g., 15-30 minutes) at 37°C.

-

Stimulate the production of LTB4 by adding a solution of calcium ionophore A23187 (e.g., final concentration of 10 µM) to the blood samples.[4][5]

-

Incubate the stimulated blood for a defined period (e.g., 30 minutes) at 37°C.[4]

-

Terminate the reaction and lyse the cells by adding cold methanol.

-

Centrifuge the samples to pellet the precipitated proteins and cell debris.

-

Collect the supernatant containing the LTB4.

-

Quantify the concentration of LTB4 in the supernatant using a commercially available LTB4 ELISA kit according to the manufacturer's instructions.

-

Calculate the percent inhibition of LTB4 production for each concentration of this compound compared to the stimulated vehicle control.

-

Determine the IC50 value by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

Visualizations

Signaling Pathway of 5-LOX Inhibition by this compound

Caption: this compound inhibits 5-lipoxygenase, blocking leukotriene synthesis.

Experimental Workflow for H5-LO Enzyme Inhibition Assay

Caption: Workflow for determining this compound's IC50 against h5-LO.

Experimental Workflow for Human Whole Blood LTB4 Inhibition Assay

Caption: Workflow for assessing this compound's effect on LTB4 in whole blood.

References

- 1. The Discovery of this compound, a Potent and Selective 5-Lipoxygenase Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The 5-lipoxygenase inhibitor, zileuton, suppresses prostaglandin biosynthesis by inhibition of arachidonic acid release in macrophages - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. A specific assay for leukotriene B4 in human whole blood - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Biosynthesis, characterization and inhibition of leukotriene B4 in human whole blood - PubMed [pubmed.ncbi.nlm.nih.gov]

The Discovery and Development of Setileuton (MK-0633): A Selective 5-Lipoxygenase Inhibitor

An In-Depth Technical Guide for Researchers and Drug Development Professionals

Executive Summary

Setileuton (MK-0633) is a potent and selective inhibitor of 5-lipoxygenase (5-LO), a key enzyme in the biosynthesis of leukotrienes. Leukotrienes are powerful inflammatory mediators implicated in the pathophysiology of various respiratory diseases, including asthma and chronic obstructive pulmonary disease (COPD). This technical guide provides a comprehensive overview of the discovery, mechanism of action, preclinical development, and clinical evaluation of this compound. A significant focus of its development was to achieve high potency for 5-LO while minimizing off-target effects, particularly affinity for the hERG potassium channel. While showing promise in early clinical trials for asthma, the overall benefit-risk profile ultimately did not support its continued development for this indication.

Introduction: The Role of Leukotrienes in Inflammation

Leukotrienes are a class of lipid inflammatory mediators derived from the metabolism of arachidonic acid.[1] Their synthesis is initiated by the enzyme 5-lipoxygenase (5-LO) in conjunction with its accessory protein, the 5-lipoxygenase-activating protein (FLAP).[1][2] The leukotriene family includes leukotriene B4 (LTB4), a potent chemoattractant for neutrophils, and the cysteinyl leukotrienes (CysLTs: LTC4, LTD4, and LTE4), which increase vascular permeability and contract smooth muscle.[1] By inhibiting 5-LO, the production of both LTB4 and CysLTs is reduced, offering a therapeutic strategy for inflammatory conditions.[1] The clinical relevance of leukotriene pathways in asthma has been well-established with the use of drugs like zileuton, the only marketed 5-LO inhibitor, and CysLT1 receptor antagonists.[1][3]

The Discovery of this compound (MK-0633)

The development of this compound originated from a lead optimization program aimed at identifying novel, potent, and selective 5-LO inhibitors with favorable pharmacokinetic properties and a reduced risk of off-target effects.[1][4] A primary challenge during the optimization process was to decrease affinity for the human ether-a-go-go-related gene (hERG) potassium channel, a common cause of cardiac toxicity in drug development, while maintaining potent inhibition of 5-LO.[1][4]

This effort led to the identification of (S)-16, which was later named this compound (MK-0633).[1][4] this compound is a coumarin analogue, specifically 4-(4-fluorophenyl)-7-[({5-[(2S)-1,1,1-trifluoro-2-hydroxybutan-2-yl]-1,3,4-oxadiazol-2-yl}amino)methyl]-2H-chromen-2-one.[1]

Synthesis

Practical, chromatography-free syntheses of this compound p-toluenesulfonate have been described.[5][6] One improved route involves a diastereomeric salt resolution of a vinyl hydroxy-acid intermediate, followed by a robust sequence of hydrazide acylation, 1,3,4-oxadiazole ring closure, and salt formation to yield the final compound.[5][6]

Mechanism of Action

This compound is a direct inhibitor of the 5-lipoxygenase enzyme.[1][2][7] By binding to 5-LO, it prevents the conversion of arachidonic acid to 5-hydroperoxyeicosatetraenoic acid (5-HPETE), the initial and rate-limiting step in the leukotriene biosynthesis cascade. This, in turn, blocks the formation of all downstream leukotrienes, including LTB4 and the cysteinyl leukotrienes.

Preclinical Development

This compound demonstrated high potency in both enzymatic and cellular assays, along with good oral bioavailability and pharmacokinetic profiles in multiple preclinical species.

In Vitro Potency

The inhibitory activity of this compound was evaluated in various in vitro assays. The racemic form of the parent molecule (compound 16) showed good potency, with the (S)-enantiomer (this compound) being more active.[1]

| Assay | Compound | IC50 (nM) |

| Human 5-LO (H5-LO) Assay | (S)-16 (this compound) | 3.9 |

| Human Whole Blood (HWB) Assay | Racemic 16 | 52 |

| Human Whole Blood (HWB) Assay | (S)-16 (this compound) | 52 |

| Dog Whole Blood Assay | (S)-16 (this compound) | 21 |

| Table 1: In Vitro Potency of this compound and its Racemate.[1] |

Preclinical Pharmacokinetics

This compound exhibited a favorable pharmacokinetic profile across several species, indicating good oral absorption and a moderate half-life.[1][2]

| Species | Dose (mg/kg) | Route | Bioavailability (F%) | Half-life (t1/2, h) |

| Rat | 5 (IV), 20 (PO) | IV, PO | 66 | 3.3 |

| Dog | 5 (IV), 4 (PO) | IV, PO | 64 | 5.3 |

| Rhesus Monkey | 5 (IV), 4 (PO) | IV, PO | 54 | 3.6 |

| Table 2: Pharmacokinetic Parameters of this compound in Preclinical Species.[1] |

In Vivo Pharmacodynamics

In a dog model, oral administration of this compound at a dose of 2 mg/kg resulted in greater than 98% inhibition of LTB4 production in whole blood ex vivo for up to 6 hours, demonstrating potent in vivo activity.[1]

Clinical Development

This compound entered clinical development for the treatment of respiratory diseases, primarily asthma and COPD.[1][4]

Clinical Trials in Asthma

A randomized, double-blind, placebo-controlled trial evaluated the efficacy and tolerability of once-daily this compound (10 mg, 50 mg, and 100 mg) in patients with chronic asthma.

Key Findings:

-

Efficacy: The 100 mg dose of this compound was significantly more effective than placebo in improving the primary endpoint, the change from baseline in Forced Expiratory Volume in 1 second (FEV1), with a difference of 0.20 L versus 0.13 L (p=0.004). The lower doses did not show a statistically significant improvement in FEV1. Various doses of this compound did show improvements in several secondary endpoints, including beta-agonist use and asthma quality of life.

-

Safety: this compound was associated with a dose-dependent increase in elevated liver enzymes (aspartate aminotransferase and alanine aminotransferase).

Due to the benefit-risk assessment, particularly the liver enzyme elevations, the optional longer-term study periods were terminated, and it was concluded that the overall profile did not support the clinical utility of this compound in asthma.

| Treatment Group | Change from Baseline in FEV1 (Liters) | p-value vs. Placebo |

| Placebo | 0.13 | - |

| This compound 100 mg | 0.20 | 0.004 |

| Table 3: Primary Efficacy Outcome in the Phase II Asthma Trial (6-week period). |

Clinical Trials in COPD

This compound was also investigated in a 12-week, randomized, double-blind, multicenter study in patients with COPD.

Key Findings:

-

Efficacy: The study compared a 100 mg dose of this compound to placebo. There was no significant difference in the change in FEV1 from baseline between the two groups (0.015 L for this compound vs. 0.0002 L for placebo; p=0.556). However, a significantly higher percentage of patients receiving this compound reported feeling better in a global evaluation compared to the placebo group (75.4% vs. 59.8%; p=0.032).

-

Safety: this compound was well-tolerated and had a safety profile comparable to placebo in this study.

Experimental Protocols

Human 5-LO (H5-LO) Enzyme Assay

This assay measures the direct inhibitory effect of a compound on the activity of recombinant human 5-lipoxygenase.

Methodology Outline:

-

Enzyme Preparation: Purified recombinant human 5-lipoxygenase is used as the enzyme source.

-

Incubation: The enzyme is pre-incubated with various concentrations of the test compound (e.g., this compound) in an appropriate buffer.

-

Reaction Initiation: The enzymatic reaction is initiated by the addition of the substrate, arachidonic acid.

-

Detection: The formation of the product, 5-HPETE, is monitored, typically by measuring the increase in absorbance at a specific wavelength (e.g., 234 nm).

-

Data Analysis: The percentage of inhibition at each compound concentration is calculated relative to a control without the inhibitor. The IC50 value is then determined by fitting the data to a dose-response curve.

Human Whole Blood (HWB) LTB4 Assay

This cellular assay measures the ability of a compound to inhibit the production of LTB4 in a more physiologically relevant environment.

Methodology Outline:

-

Blood Collection: Fresh human whole blood is collected in the presence of an anticoagulant (e.g., heparin).

-

Compound Incubation: Aliquots of the whole blood are pre-incubated with various concentrations of the test compound.

-

Stimulation: Leukotriene biosynthesis is stimulated by adding a calcium ionophore, such as A23187.[1] This triggers the activation of 5-LO in leukocytes within the blood.

-

Reaction Termination and Sample Processing: After a defined incubation period, the reaction is stopped, and plasma is separated by centrifugation.

-

LTB4 Quantification: The concentration of LTB4 in the plasma is measured, typically using a competitive immunoassay (e.g., ELISA or radioimmunoassay).

-

Data Analysis: The IC50 value is calculated by determining the concentration of the compound that causes a 50% reduction in LTB4 production compared to the stimulated control.

Conclusion

This compound (MK-0633) is a well-characterized, potent, and selective 5-lipoxygenase inhibitor that emerged from a focused drug discovery effort to optimize both potency and safety. Preclinical studies demonstrated excellent in vitro and in vivo activity and a favorable pharmacokinetic profile. However, despite showing some efficacy in a Phase II trial for asthma, dose-limiting liver enzyme elevations hindered its development for this indication. In patients with COPD, this compound did not demonstrate a significant improvement in lung function. The discovery and development of this compound provide valuable insights into the therapeutic potential and challenges of targeting the 5-lipoxygenase pathway for inflammatory respiratory diseases.

References

- 1. A specific assay for leukotriene B4 in human whole blood - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Acute and chronic effects of a 5-lipoxygenase inhibitor in asthma: a 6-month randomized multicenter trial. Zileuton Study Group - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Effect of treatment with zileuton, a 5-lipoxygenase inhibitor, in patients with asthma. A randomized controlled trial. Zileuton Clinical Trial Group - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Leukotriene B4 production by stimulated whole blood: comparative studies with isolated polymorphonuclear cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. sigmaaldrich.com [sigmaaldrich.com]

The Lynchpin of Neutrophilic Inflammation: A Technical Guide to Leukotriene B4 and its Inhibition by Setileuton

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the potent lipid mediator, Leukotriene B4 (LTB4), detailing its critical role in orchestrating inflammatory responses. We explore the intricate biosynthesis and signaling pathways of LTB4 and examine its function as a powerful chemoattractant for neutrophils. Furthermore, we provide an in-depth analysis of Setileuton (MK-0633), a selective 5-lipoxygenase inhibitor, outlining its mechanism of action, pharmacological profile, and therapeutic potential in inflammatory diseases. This document synthesizes preclinical and clinical data, presents detailed experimental protocols for studying the LTB4 pathway, and utilizes visualizations to elucidate complex biological processes, serving as a critical resource for professionals in inflammation research and drug development.

The Leukotriene B4 Pathway: A Master Regulator of Inflammation

Leukotriene B4 (LTB4) is a potent, pro-inflammatory lipid mediator derived from arachidonic acid.[1][2] It is a key player in the innate immune response, primarily known for its powerful ability to recruit and activate neutrophils and other leukocytes at sites of inflammation.[2][3] Elevated levels of LTB4 are associated with numerous inflammatory diseases, including asthma, chronic obstructive pulmonary disease (COPD), arthritis, and inflammatory bowel disease.[1][4]

Biosynthesis of LTB4

The production of LTB4 is a multi-step enzymatic cascade initiated in response to inflammatory stimuli. The synthesis pathway is primarily active in myeloid cells such as neutrophils, macrophages, and mast cells.[2][3]

-

Arachidonic Acid Release : Upon cell stimulation, cytosolic phospholipase A2 (cPLA2) translocates to the nuclear membrane and liberates arachidonic acid (AA) from membrane phospholipids.[4][5]

-

5-Lipoxygenase Activation : The key enzyme, 5-lipoxygenase (5-LO), in concert with the 5-lipoxygenase-activating protein (FLAP), moves from the cytoplasm to the nuclear membrane.[6][7][8] FLAP is an integral membrane protein that acts as a scaffold, facilitating the interaction between 5-LO and its substrate, arachidonic acid.[6][9]

-

Formation of LTA4 : 5-LO catalyzes the conversion of arachidonic acid into the unstable epoxide intermediate, Leukotriene A4 (LTA4).[1][10]

-

Conversion to LTB4 : The enzyme LTA4 hydrolase (LTA4H) then converts LTA4 into LTB4 (5S,12R-dihydroxy-6,8,10,14-eicosatetraenoic acid).[1][10]

This tightly regulated pathway ensures that the potent effects of LTB4 are produced rapidly and locally at sites of inflammation.

LTB4 Receptors and Signaling

LTB4 exerts its biological effects by binding to two distinct G protein-coupled receptors (GPCRs): BLT1 and BLT2.[3][11]

-

BLT1 : This is a high-affinity receptor for LTB4, expressed predominantly on the surface of leukocytes, including neutrophils, eosinophils, and monocytes.[11][12] Activation of BLT1 is responsible for the potent chemotactic and pro-inflammatory actions of LTB4.[13]

-

BLT2 : This is a low-affinity receptor that is more ubiquitously expressed.[11][14] While it also binds LTB4, it can be activated by other eicosanoids as well.[11][15] Its roles are more diverse, including involvement in inflammation and maintenance of epithelial barrier function.[14][16]

Upon LTB4 binding, these receptors, primarily BLT1, couple to Gαi proteins, leading to a cascade of downstream signaling events:[13][14]

-

Inhibition of adenylyl cyclase , leading to decreased intracellular cyclic AMP (cAMP).[13]

-

Activation of Phosphoinositide 3-kinase (PI3K) .

-

Intracellular calcium mobilization .[14]

-

Activation of transcription factors , such as Nuclear Factor-kappa B (NF-κB) and Activator protein-1 (AP-1).[13][17]

These signaling events culminate in the characteristic pro-inflammatory cellular responses, including chemotaxis, degranulation, production of reactive oxygen species (ROS), and the release of pro-inflammatory cytokines like TNF-α and IL-1β.[2][12][13] LTB4 can also prime neutrophils, enhancing their response to other inflammatory stimuli.[18]

This compound (MK-0633): A Selective 5-Lipoxygenase Inhibitor

Given the central role of LTB4 in inflammation, inhibiting its synthesis has been a key therapeutic strategy. This compound (MK-0633) is a potent and selective inhibitor of 5-lipoxygenase, the critical enzyme in the leukotriene biosynthetic pathway.[3]

Mechanism of Action

Unlike FLAP inhibitors (e.g., MK-886) that prevent the transfer of arachidonic acid to 5-LO, this compound directly targets the 5-LO enzyme.[3][19] By inhibiting 5-LO, this compound effectively blocks the conversion of arachidonic acid to LTA4, thereby preventing the production of not only LTB4 but also the cysteinyl leukotrienes (LTC4, LTD4, LTE4), which are potent bronchoconstrictors.[3] This upstream inhibition makes 5-LO inhibitors like this compound powerful anti-inflammatory agents.[3][20]

Pharmacological Profile & Quantitative Data

Preclinical studies have demonstrated the potent and selective activity of this compound. It effectively inhibits LTB4 production both in vitro and in vivo.

Table 1: In Vitro Inhibitory Activity of this compound (MK-0633)

| Assay Type | Target | Species | IC₅₀ Value | Citation |

|---|---|---|---|---|

| H5-LO Assay | 5-Lipoxygenase | Human | 3.9 nM | [3] |

| Human Whole Blood (HWB) | LTB₄ Production | Human | 52 nM | [3] |

| Dog Whole Blood | LTB₄ Production | Dog | 21 nM | [3] |

| Selectivity Screen | 12-LO, 15-LO, FLAP | Human | >20 µM |[3] |

IC₅₀ (Half maximal inhibitory concentration) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.

In a dog model, oral administration of this compound at 2 mg/kg resulted in over 98% inhibition of LTB4 in whole blood ex vivo for up to 6 hours.[3]

Table 2: Clinical Efficacy of this compound in Chronic Asthma

| Treatment Group | N | Change from Baseline in FEV₁ (Liters) | p-value vs. Placebo | Citation |

|---|---|---|---|---|

| Placebo | 135 | 0.13 | - | [11][21] |

| this compound 100 mg (once daily) | 132 | 0.20 | 0.004 |[21] |

FEV₁ (Forced Expiratory Volume in 1 second) is a measure of lung function.

A clinical trial in patients with chronic asthma demonstrated that this compound (100 mg once daily) significantly improved FEV₁ compared to placebo.[21] The drug was also associated with improvements in asthma symptoms and quality of life.[21] However, development was discontinued due to a dose-dependent increase in elevated liver enzymes (aspartate aminotransferase and alanine aminotransferase), which raised concerns about its benefit-risk ratio for chronic use in asthma.[21]

Methodologies in LTB4 Research

Studying the LTB4 pathway and the effects of inhibitors like this compound requires robust and reproducible experimental protocols. Below are detailed methodologies for two key assays.

Quantification of LTB4 by Enzyme-Linked Immunosorbent Assay (ELISA)

This protocol describes a competitive ELISA for the quantitative measurement of LTB4 in biological samples such as plasma or cell culture supernatants.

Principle: This assay is based on the competitive binding principle. LTB4 present in the sample competes with a fixed amount of enzyme-labeled LTB4 (e.g., conjugated to Horseradish Peroxidase - HRP) for a limited number of binding sites on an LTB4-specific antibody coated onto a microplate. The amount of enzyme-labeled LTB4 bound to the antibody is inversely proportional to the concentration of LTB4 in the sample.

Materials:

-

96-well microplate pre-coated with anti-LTB4 antibody

-

LTB4 standards (e.g., 15 pg/mL to 1000 pg/mL)

-

Biological samples (plasma, cell culture supernatants)

-

Biotinylated-LTB4 conjugate

-

Streptavidin-HRP

-

Assay Buffer / Diluent

-

Wash Buffer (e.g., PBS with 0.05% Tween-20)

-

TMB (3,3’,5,5’-Tetramethylbenzidine) Substrate Solution

-

Stop Solution (e.g., 2N H₂SO₄)

-

Microplate reader capable of measuring absorbance at 450 nm

Protocol:

-

Preparation: Bring all reagents and samples to room temperature. Prepare serial dilutions of the LTB4 standard to generate a standard curve. Dilute samples if necessary to fall within the range of the standard curve.

-

Competitive Binding: Add 50 µL of standard or sample to the appropriate wells of the pre-coated microplate.

-

Immediately add 50 µL of Biotinylated-LTB4 conjugate to each well.

-

Cover the plate and incubate for 1 hour at 37°C.

-

Washing: Aspirate the contents of the wells and wash each well 3-5 times with 300 µL of 1X Wash Buffer. After the final wash, invert the plate and blot it on absorbent paper to remove any residual buffer.

-

Enzyme Incubation: Add 100 µL of Streptavidin-HRP working solution to each well.

-

Cover the plate and incubate for 30-60 minutes at 37°C.

-

Washing: Repeat the washing step as described in step 5.

-

Substrate Reaction: Add 90 µL of TMB Substrate Solution to each well. Incubate for 15-20 minutes at 37°C in the dark. A blue color will develop.

-

Stopping the Reaction: Add 50 µL of Stop Solution to each well. The color will change from blue to yellow.

-

Measurement: Read the optical density (OD) of each well at 450 nm within 10 minutes of adding the Stop Solution.

-

Calculation: Calculate the average OD for each set of standards and samples. Plot a standard curve of the mean OD versus the LTB4 concentration. Determine the LTB4 concentration in the samples by interpolating their mean OD values from the standard curve. Remember to multiply by the dilution factor if samples were diluted.

Neutrophil Chemotaxis Assay (Boyden Chamber)

This protocol describes an in vitro assay to measure the chemotactic response of neutrophils towards LTB4 and the inhibitory effect of compounds like this compound.

Principle: The Boyden chamber (or Transwell®) assay uses a two-compartment chamber separated by a microporous membrane. Neutrophils are placed in the upper chamber, and a chemoattractant (LTB4) is placed in the lower chamber. The cells migrate through the pores towards the chemoattractant. The number of migrated cells is quantified to determine the chemotactic activity.

Materials:

-

Boyden chamber or 96-well Transwell® plate (typically 3.0 or 5.0 µm pore size for neutrophils)[20]

-

Human neutrophils, freshly isolated from peripheral blood (e.g., via Ficoll-Paque gradient centrifugation)

-

Chemoattractant: LTB4 (e.g., 10⁻⁸ M to 10⁻⁶ M)

-

Test inhibitor: this compound

-

Assay medium (e.g., serum-free RPMI or HBSS)

-

Staining solution (e.g., Diff-Quik, Giemsa stain) or a cell viability reagent for quantification (e.g., Calcein-AM or ATP-based luminescence assay)

-

Microscope or plate reader

Protocol:

-

Cell Preparation: Isolate human neutrophils and resuspend them in assay medium at a concentration of 1-2 x 10⁶ cells/mL. For inhibitor studies, pre-incubate the cells with various concentrations of this compound (or vehicle control) for 15-30 minutes at 37°C.

-

Assay Setup: Add 200-600 µL of assay medium containing the chemoattractant (LTB4) or medium alone (negative control) to the lower wells of the Boyden chamber.

-

Place the Transwell® inserts into the wells, ensuring no air bubbles are trapped beneath the membrane.

-

Add 100 µL of the prepared neutrophil suspension to the upper chamber of each insert.

-

Incubation: Incubate the plate at 37°C in a 5% CO₂ incubator for 60-90 minutes.

-

Termination of Migration: Remove the inserts from the wells. Carefully wipe the top surface of the membrane with a cotton swab to remove non-migrated cells.

-

Quantification (Microscopy Method):

-

Fix the membrane (e.g., with methanol) and stain the migrated cells on the underside of the membrane.

-

Mount the membrane on a glass slide.

-

Count the number of migrated cells in several high-power fields using a light microscope. Calculate the average number of cells per field.

-

-

Quantification (Luminescence/Fluorescence Method):

-

Alternatively, quantify migrated cells in the lower chamber by measuring their ATP content using a luminescent reagent (e.g., CellTiter-Glo®).[1] The luminescence signal is directly proportional to the number of viable cells.

-

-

Data Analysis: Express the results as the number of migrated cells or as a chemotactic index (migration towards chemoattractant / migration towards medium alone). For inhibitor studies, calculate the percent inhibition of chemotaxis at each concentration and determine the IC₅₀ value.

Conclusion

Leukotriene B4 is an unequivocally potent lipid mediator that plays a pivotal role in the initiation and amplification of acute inflammatory responses, primarily through the recruitment and activation of neutrophils. The biosynthesis of LTB4 via the 5-lipoxygenase pathway and its subsequent signaling through BLT1/BLT2 receptors represent critical control points for modulating inflammation. Pharmacological agents that target this pathway, such as the 5-LO inhibitor this compound, have demonstrated clear biological efficacy in reducing LTB4 production and mitigating inflammatory responses in both preclinical and clinical settings. While the therapeutic journey of this compound was halted, the data generated underscores the validity of 5-LO as a therapeutic target. This guide provides the foundational knowledge, quantitative data, and detailed methodologies essential for researchers and drug developers aiming to further explore the complexities of the LTB4 axis and innovate new anti-inflammatory therapies.

References

- 1. criver.com [criver.com]

- 2. file.elabscience.com [file.elabscience.com]

- 3. The Discovery of this compound, a Potent and Selective 5-Lipoxygenase Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

- 4. The effect of a selective 5-lipoxygenase inhibitor, zileuton, on tissue damage in acute colonic inflammation in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. content.abcam.com [content.abcam.com]

- 6. k-assay.com [k-assay.com]

- 7. The 5-lipoxygenase inhibitor, zileuton, suppresses prostaglandin biosynthesis by inhibition of arachidonic acid release in macrophages - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. 5-lipoxygenase inhibitory activity of zileuton - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Effect of treatment with zileuton, a 5-lipoxygenase inhibitor, in patients with asthma. A randomized controlled trial. Zileuton Clinical Trial Group - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. An Experimental Protocol for the Boyden Chamber Invasion Assay With Absorbance Readout - PMC [pmc.ncbi.nlm.nih.gov]

- 13. cloud-clone.com [cloud-clone.com]

- 14. The 5-lipoxygenase inhibitor, zileuton, suppresses prostaglandin biosynthesis by inhibition of arachidonic acid release in macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Effect of LTB4 on the inhibition of natural cytotoxic activity by PGE2 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. Mode of action of the leukotriene synthesis (FLAP) inhibitor BAY X 1005: implications for biological regulation of 5-lipoxygenase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Boyden Chamber Assay | Springer Nature Experiments [experiments.springernature.com]

- 19. What's all the FLAP about?: 5-lipoxygenase-activating protein inhibitors for inflammatory diseases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Cell Migration & Invasion Assays [sigmaaldrich.com]

- 21. The efficacy and tolerability of MK-0633, a 5-lipoxygenase inhibitor, in chronic asthma - PubMed [pubmed.ncbi.nlm.nih.gov]

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to Setileuton: A Selective 5-Lipoxygenase Inhibitor

Introduction

This compound, also known as MK-0633, is a potent and selective inhibitor of the 5-lipoxygenase (5-LO) enzyme.[1] It was developed for the potential treatment of respiratory diseases such as asthma and chronic obstructive pulmonary disease (COPD).[1] Leukotrienes (LTs) are potent inflammatory mediators derived from the metabolism of arachidonic acid.[1] The synthesis of all leukotrienes is dependent on the action of 5-LO.[1] By inhibiting this key enzyme, this compound effectively reduces the production of both leukotriene B4 (LTB₄) and the cysteinyl leukotrienes (CysLTs), which include LTC₄, LTD₄, and LTE₄.[1] LTB₄ is a powerful chemoattractant for inflammatory cells, while CysLTs contribute to increased vascular permeability and smooth muscle contraction.[1] The inhibition of the production of both types of leukotrienes gives 5-LO inhibitors a potential therapeutic advantage over cysteinyl leukotriene receptor antagonists.[1]

Chemical and Physical Properties

This compound is a complex organic molecule with the following properties:

| Property | Value | Reference |

| IUPAC Name | 4-(4-fluorophenyl)-7-[[[5-[(2S)-1,1,1-trifluoro-2-hydroxybutan-2-yl]-1,3,4-oxadiazol-2-yl]amino]methyl]chromen-2-one | [2] |

| Synonyms | MK-0633 | [2][3] |

| Molecular Formula | C₂₂H₁₇F₄N₃O₄ | [2][3][4] |

| Molecular Weight | 463.38 g/mol | [3][4] |

| CAS Number | 910656-27-8 | [2][3] |

Mechanism of Action: The 5-Lipoxygenase Pathway

The 5-lipoxygenase pathway is a critical component of the inflammatory cascade. It begins with the release of arachidonic acid (AA) from the cell membrane. The 5-LO enzyme, in conjunction with the 5-lipoxygenase-activating protein (FLAP), then converts AA into the unstable intermediate, leukotriene A₄ (LTA₄).[1] LTA₄ can be further metabolized into LTB₄ or the cysteinyl leukotrienes.[1] this compound exerts its therapeutic effect by directly and selectively inhibiting the 5-LO enzyme, thereby halting the production of all downstream leukotrienes.[1]

Pharmacodynamics: Potency and Selectivity

This compound has demonstrated high potency in inhibiting 5-LO and the subsequent production of leukotrienes in various in vitro assays. A key aspect of its development was ensuring selectivity for 5-LO over other related enzymes to minimize off-target effects.[1]

| Assay | Parameter | Value | Reference |

| Recombinant Human 5-LO (H5-LO) | IC₅₀ | 3.9 nM | [1][5] |

| Human Whole Blood (HWB) | IC₅₀ (LTB₄ production) | 52 nM | [1][5] |

| Dog Whole Blood | IC₅₀ (LTB₄ production) | 21 nM | [1] |

| hERG Potassium Channel | Kᵢ | 6.3 µM | [1] |

| 12-Lipoxygenase (12-LO) | Activity | >20 µM (inactive) | [1] |

| 15-Lipoxygenase (15-LO) | Activity | >20 µM (inactive) | [1] |

| 5-LO Activating Protein (FLAP) | Activity | >20 µM (inactive) | [1] |

Pharmacokinetics: Preclinical Data

The pharmacokinetic profile of this compound has been evaluated in several preclinical species, demonstrating good oral bioavailability and a reasonable half-life.[1]

| Species | Dosing | Bioavailability (F) | Half-life (t₁/₂) | Reference |

| Rat | 5 mg/kg IV, 20 mg/kg PO | 66% | 3.3 h | [1][5] |

| Dog | 5 mg/kg IV, 4 mg/kg PO | 64% | 5.3 h | [1] |

| Rhesus Monkey | 5 mg/kg IV, 4 mg/kg PO | 54% | 3.6 h | [1] |

Experimental Protocols

The characterization of this compound involved several key in vitro and in vivo experiments.

In Vitro Assay: Human Whole Blood (HWB) LTB₄ Production

This assay assesses the inhibitory activity of a compound in a physiologically relevant matrix.

-

Objective: To measure the IC₅₀ of this compound for the inhibition of LTB₄ synthesis in human whole blood.

-

Methodology:

-

Fresh human whole blood is collected from healthy volunteers.

-

Aliquots of the blood are pre-incubated with varying concentrations of this compound or a vehicle control (e.g., DMSO).

-

Leukotriene synthesis is stimulated by the addition of a calcium ionophore (e.g., A23187).[5]

-

The reaction is stopped after a defined incubation period.

-

Plasma is separated by centrifugation.

-

LTB₄ levels in the plasma are quantified using a specific immunoassay (e.g., ELISA) or by chromatographic methods like LC-MS/MS.

-

The IC₅₀ value is calculated by plotting the percentage of LTB₄ inhibition against the concentration of this compound.

-

In Vivo Assay: Dog Pharmacokinetic/Pharmacodynamic (PK/PD) Model

This model is used to evaluate the in vivo efficacy and duration of action of the inhibitor.

-

Objective: To assess the ex vivo inhibition of LTB₄ biosynthesis in whole blood following oral administration of this compound to dogs.

-

Methodology:

-

A baseline blood sample is collected from the dogs.

-

This compound is administered orally at a specified dose (e.g., 2 mg/kg).[1]

-

Blood samples are collected at various time points post-dosing (e.g., up to 24 hours).

-

Each blood sample is then subjected to an ex vivo stimulation assay, similar to the HWB protocol described above (i.e., stimulation with a calcium ionophore).

-

LTB₄ levels are quantified for each time point and compared to the baseline levels to determine the percentage of inhibition over time.

-

Simultaneously, plasma concentrations of this compound are measured at each time point to establish a pharmacokinetic profile.

-

The PK and PD data are then correlated to understand the relationship between drug concentration and the extent and duration of 5-LO inhibition. Following a 2 mg/kg oral dose in dogs, this compound showed over 98% inhibition of LTB₄ for up to 6 hours.[1]

-

Synthesis Overview

The synthesis of this compound involves a multi-step process. A key final step in the described synthesis is a reductive amination reaction between an appropriate amine-substituted oxadiazole intermediate and an aldehyde-functionalized chromenone core.[1] The specific enantiomer, (S)-16, which is this compound, was initially obtained by chiral separation of a racemic mixture.[1]

Summary and Conclusion

This compound is a novel, potent, and selective 5-lipoxygenase inhibitor with favorable preclinical pharmacokinetic and pharmacodynamic profiles.[1] Its mechanism of action, which involves blocking the production of both LTB₄ and cysteinyl leukotrienes, makes it a promising candidate for the treatment of inflammatory diseases, particularly those affecting the respiratory system.[1] The comprehensive in vitro and in vivo experimental data demonstrate its ability to effectively and selectively engage its target, supporting its selection for further clinical development.[1]

References

Setileuton: A Technical Guide to 5-Lipoxygenase Inhibition in Asthma and Atherosclerosis Research

Introduction

Setileuton (formerly MK-0633) is a potent and selective inhibitor of 5-lipoxygenase (5-LO), the key enzyme in the biosynthesis of leukotrienes. Leukotrienes are pro-inflammatory lipid mediators implicated in the pathophysiology of numerous inflammatory diseases. By preventing the conversion of arachidonic acid into leukotrienes, this compound offers a targeted therapeutic approach. This technical guide provides an in-depth overview of this compound's mechanism of action, its application in asthma and atherosclerosis research, and detailed experimental protocols for researchers, scientists, and drug development professionals.

The 5-Lipoxygenase (5-LO) Pathway

The 5-LO pathway is a critical inflammatory cascade. It begins with the release of arachidonic acid from the cell membrane by phospholipase A2. The enzyme 5-lipoxygenase, in conjunction with its activating protein (FLAP), then converts arachidonic acid into an unstable intermediate, Leukotriene A4 (LTA4). LTA4 is subsequently metabolized into two main classes of leukotrienes:

-

Leukotriene B4 (LTB4): A potent chemoattractant for neutrophils and other leukocytes, playing a significant role in amplifying inflammatory responses.

-

Cysteinyl Leukotrienes (CysLTs): Comprising LTC4, LTD4, and LTE4, these mediators are known to cause bronchoconstriction, increase vascular permeability, and promote mucus secretion.[1][2][3]

This compound, like its predecessor Zileuton, directly inhibits the 5-LO enzyme, thereby blocking the production of all downstream leukotrienes.[1][4][5]

References

- 1. What is the mechanism of Zileuton? [synapse.patsnap.com]

- 2. go.drugbank.com [go.drugbank.com]

- 3. Leukotrienes' Role in Asthma - The Asthma & Allergy Center [asthmaandallergycenter.com]

- 4. The Discovery of this compound, a Potent and Selective 5-Lipoxygenase Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

- 5. The 5-lipoxygenase inhibitor, zileuton, suppresses prostaglandin biosynthesis by inhibition of arachidonic acid release in macrophages - PMC [pmc.ncbi.nlm.nih.gov]

The Pharmacological Profile of Setileuton (MK-0633): A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Setileuton (MK-0633) is a potent, selective, and orally bioavailable inhibitor of the 5-lipoxygenase (5-LO) enzyme. Developed for the treatment of respiratory diseases such as asthma and chronic obstructive pulmonary disease (COPD), this compound targets a key pathway in the production of leukotrienes, which are powerful inflammatory mediators.[1][2] By directly inhibiting 5-LO, this compound effectively blocks the synthesis of both leukotriene B4 (LTB₄) and the cysteinyl leukotrienes (CysLTs), thereby offering a potential therapeutic benefit by addressing both neutrophil-mediated inflammation and bronchoconstriction.[2] Despite demonstrating clinical efficacy in Phase II trials for asthma, its development was ultimately discontinued due to an unfavorable benefit-risk profile, primarily concerning dose-dependent elevations in liver aminotransferases.[3][4] This guide provides a comprehensive overview of the pharmacological profile of this compound, detailing its mechanism of action, in vitro and in vivo pharmacology, pharmacokinetic properties, and clinical findings.

Mechanism of Action: Inhibition of the 5-Lipoxygenase Pathway

Leukotrienes are inflammatory lipid mediators derived from the metabolism of arachidonic acid.[2] The synthesis of all leukotrienes is initiated by the enzyme 5-lipoxygenase (5-LO) and its essential accessory, the 5-lipoxygenase-activating protein (FLAP).[2] FLAP presents arachidonic acid to 5-LO, which then catalyzes its conversion into leukotriene A₄ (LTA₄).[2] LTA₄ is an unstable intermediate that is subsequently metabolized into either LTB₄ or the CysLTs (LTC₄, LTD₄, and LTE₄).[2]

-

Leukotriene B₄ (LTB₄) is a potent chemoattractant for inflammatory cells, particularly neutrophils, and promotes their adhesion to the vascular endothelium.[1][2]

-

Cysteinyl Leukotrienes (CysLTs) are known to increase vascular permeability, induce smooth muscle contraction, and stimulate mucus production, all of which are hallmark features of asthma.[2]

This compound is a direct inhibitor of the 5-LO enzyme, thereby preventing the initial step in the leukotriene biosynthetic cascade.[2][5] This mechanism contrasts with that of CysLT1 receptor antagonists (e.g., montelukast), which only block the effects of CysLTs, and FLAP inhibitors (e.g., MK-0591), which prevent the presentation of arachidonic acid to 5-LO.[2][6] By inhibiting 5-LO, this compound reduces the production of both LTB₄ and all CysLTs, theoretically offering a broader anti-inflammatory effect.[2]

Caption: The 5-Lipoxygenase (5-LO) pathway and the inhibitory action of this compound (MK-0633).

In Vitro Pharmacology & Selectivity

This compound was identified as a highly potent inhibitor of human 5-LO. Its activity was evaluated in both cell-free enzymatic assays and cell-based human whole blood assays. A key focus during its development was to ensure selectivity for 5-LO over other lipoxygenases and to minimize off-target effects, particularly affinity for the hERG potassium channel, which is associated with cardiac QT interval prolongation.[2]

| Parameter | Assay Type | Value | Reference |

| Potency | |||

| IC₅₀ vs. Human 5-LO (H5-LO) | Recombinant Enzyme Assay | 3.9 nM | [2][7] |

| IC₅₀ vs. LTB₄ Production | Human Whole Blood (HWB) | 52 nM | [2][7] |

| IC₅₀ vs. LTB₄ Production | Dog Whole Blood | 21 nM | [2] |

| Selectivity | |||

| vs. 12-Lipoxygenase (12-LO) | Enzyme Assay | >20 µM | [2] |

| vs. 15-Lipoxygenase (15-LO) | Enzyme Assay | >20 µM | [2] |

| vs. 5-LO Activating Protein (FLAP) | Radioligand Displacement | >20 µM | [2] |

| Off-Target Activity | |||

| Kᵢ vs. hERG Channel | MK-499 Displacement Assay | 6.3 µM | [2] |

Table 1: In Vitro Potency and Selectivity Profile of this compound (MK-0633).

Key Experimental Protocols

-

Recombinant Human 5-LO (H5-LO) Inhibition Assay: The potency of compounds was evaluated by their ability to inhibit the oxidation of arachidonic acid by recombinant human 5-LO.[1] The general protocol involves incubating the recombinant enzyme with the test compound (this compound) before the addition of the substrate, arachidonic acid. The formation of the hydroperoxide product is then measured, often spectrophotometrically, to determine the rate of inhibition and calculate the IC₅₀ value.

-

Human Whole Blood (HWB) LTB₄ Inhibition Assay: This assay measures the compound's ability to inhibit leukotriene synthesis in a more physiologically relevant cellular environment.[1] Fresh human whole blood is incubated with the test compound. Leukotriene synthesis is then stimulated by the addition of a calcium ionophore (e.g., A23187).[7] After a set incubation period, the reaction is stopped, and plasma is collected. The concentration of LTB₄ in the plasma is quantified using a specific immunoassay (e.g., ELISA), and the IC₅₀ is determined by comparing the LTB₄ levels in treated samples to untreated controls.[1]

-

FLAP Binding Assay: The activity against FLAP was determined by measuring the displacement of a radiolabeled FLAP ligand from human polymorphonuclear cell membranes.[2] This competitive binding assay assesses whether the test compound binds to FLAP, which would indicate a potential mechanism involving FLAP inhibition. This compound showed no significant activity in this assay, confirming its primary mechanism as direct 5-LO inhibition.[2]

-

hERG Channel Affinity Assay: To assess the risk of cardiac side effects, the affinity for the hERG channel was measured using a radioligand displacement assay with the known hERG blocker MK-499.[2] The ability of this compound to displace the radiolabeled MK-499 from cells expressing the hERG channel was quantified to determine its binding affinity (Kᵢ).[2] The relatively high Kᵢ of 6.3 µM for this compound indicated a low affinity for the hERG channel.[2]

In Vivo Pharmacology and Pharmacokinetics

Preclinical studies in animal models confirmed the oral bioavailability and in vivo activity of this compound.

| Parameter | Species | Dose | Value | Reference |

| Pharmacokinetics | ||||

| Half-life (T₁⸝₂) | Rat | 5 mg/kg (i.v.) / 20 mg/kg (p.o.) | 3.3 h | [7] |

| Bioavailability | Rat | 5 mg/kg (i.v.) / 20 mg/kg (p.o.) | 66% | [7] |

| Pharmacodynamics | ||||

| LTB₄ Inhibition (ex vivo) | Dog | 2 mg/kg (p.o.) | >98% up to 6 h | [2] |

| LTB₄ Inhibition (ex vivo) | Dog | 2 mg/kg (p.o.) | ~60% at 24 h | [2] |

Table 2: Preclinical In Vivo Pharmacokinetic and Pharmacodynamic Data for this compound.

Key Experimental Protocols

-

Rat Pharmacokinetic Study: The pharmacokinetic profile of this compound was evaluated in rats following single intravenous (5 mg/kg) and oral (20 mg/kg) administrations.[7] Blood samples were collected at various time points post-dose to determine plasma concentrations of the drug. These data were used to calculate key parameters, including the elimination half-life (T₁⸝₂) and the percentage of oral bioavailability.[7]

-

Dog Pharmacodynamic (PD) Model: The in vivo efficacy was assessed in a dog model.[2] After a single oral dose of 2 mg/kg, blood samples were drawn at multiple time points (up to 24 hours).[2] The inhibitory effect on 5-LO was measured ex vivo by stimulating these whole blood samples with a calcium ionophore and quantifying the resulting LTB₄ production.[2] The results demonstrated potent and sustained inhibition of LTB₄ biosynthesis, which correlated with plasma drug concentrations for the first 6 hours and persisted even when plasma levels were below the detection limit at 24 hours.[2]

Caption: Experimental workflow for the dog ex vivo pharmacodynamic (PD) model.

Clinical Pharmacology and Development

This compound (MK-0633) advanced to Phase II clinical trials for the treatment of chronic asthma. A randomized, double-blind, placebo-controlled study evaluated the efficacy and safety of once-daily oral doses of 10 mg, 50 mg, and 100 mg over a 6-week period.[3]

| Parameter | Dose Group | Result vs. Placebo | p-value | Reference |

| Primary Endpoint | ||||

| Change in FEV₁ | MK-0633 100 mg | 0.20 L vs. 0.13 L | 0.004 | [3] |

| Change in FEV₁ | MK-0633 10 mg / 50 mg | Not significantly different | - | [3] |

| Secondary Endpoints | ||||

| β-agonist use, AQLQ, PEFR, ACQ, post-β-agonist FEV₁ | MK-0633 (various doses) | Statistically significant improvements | < 0.05 for all | [3] |

Table 3: Key Efficacy Results from the Phase II Clinical Trial of this compound in Chronic Asthma.

The trial demonstrated that the 100 mg dose of this compound was significantly more effective than placebo in improving the primary endpoint, the change from baseline in forced expiratory volume in 1 second (FEV₁).[3] The lower doses did not show a statistically significant effect on the primary endpoint.[3] Various secondary endpoints, including asthma symptoms, quality of life, and β-agonist use, also showed significant improvements with this compound treatment.[3]

Safety and Tolerability

Despite the positive efficacy signals, the clinical development of this compound was halted. The study revealed a dose-dependent increase in elevated liver enzymes (aspartate aminotransferase and alanine aminotransferase).[3] Due to this unfavorable benefit-risk ratio, planned long-term extension periods of the study were terminated.[3][4] The overall assessment concluded that the safety profile did not support the continued clinical utility of MK-0633 in asthma.[3]

Conclusion

This compound (MK-0633) is a well-characterized, potent, and selective inhibitor of 5-lipoxygenase. It effectively blocks the production of pro-inflammatory leukotrienes, as demonstrated by robust in vitro potency and sustained in vivo pharmacodynamic effects in preclinical models. Clinical trials in patients with chronic asthma confirmed its efficacy, particularly at a 100 mg daily dose. However, the emergence of a dose-dependent liver signal ultimately led to the cessation of its development. The pharmacological journey of this compound provides valuable insights into the therapeutic potential and challenges of targeting the 5-LO pathway for inflammatory diseases.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. The Discovery of this compound, a Potent and Selective 5-Lipoxygenase Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The efficacy and tolerability of MK-0633, a 5-lipoxygenase inhibitor, in chronic asthma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. pubs.acs.org [pubs.acs.org]

- 6. What's all the FLAP about?: 5-lipoxygenase-activating protein inhibitors for inflammatory diseases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. medchemexpress.com [medchemexpress.com]

The 5-Lipoxygenase Inhibitor Setileuton: An In-Depth Technical Guide to its In Vivo Efficacy in Animal Models

For Researchers, Scientists, and Drug Development Professionals

Abstract

Setileuton (MK-0633) is a potent and selective inhibitor of 5-lipoxygenase (5-LO), a key enzyme in the biosynthesis of leukotrienes. Leukotrienes are powerful inflammatory mediators implicated in a variety of diseases, including respiratory conditions such as asthma and chronic obstructive pulmonary disease (COPD), as well as other inflammatory disorders. This technical guide provides a comprehensive overview of the in vivo efficacy of this compound and related 5-LO inhibitors in various animal models. Due to the limited publicly available in vivo efficacy data for this compound, this guide also incorporates detailed findings from studies on Zileuton, another well-characterized 5-LO inhibitor, to provide a broader context for the therapeutic potential of this drug class. This document summarizes key quantitative data in structured tables, outlines detailed experimental protocols, and presents signaling pathways and experimental workflows through Graphviz diagrams to facilitate a deeper understanding of the preclinical pharmacology of this compound.

Introduction to this compound and 5-Lipoxygenase Inhibition

Leukotrienes are lipid mediators derived from arachidonic acid that play a crucial role in inflammatory responses. The synthesis of all leukotrienes is initiated by the enzyme 5-lipoxygenase (5-LO) in conjunction with its accessory protein, the 5-lipoxygenase-activating protein (FLAP). Inhibition of 5-LO effectively blocks the production of both leukotriene B4 (LTB4) and the cysteinyl leukotrienes (CysLTs), which include LTC4, LTD4, and LTE4. LTB4 is a potent chemoattractant for neutrophils, while CysLTs contribute to bronchoconstriction, increased vascular permeability, and mucus secretion. By inhibiting this pathway, 5-LO inhibitors like this compound offer a promising therapeutic strategy for a range of inflammatory diseases.

This compound (MK-0633) was identified as a potent, selective, and orally bioavailable 5-LO inhibitor.[1] A significant focus during its development was to minimize off-target effects, particularly on the hERG potassium channel, a common issue with other compounds in this class.[1] While this compound progressed to clinical trials for respiratory diseases, detailed preclinical efficacy data in animal models remain largely unpublished.

Mechanism of Action: The 5-Lipoxygenase Pathway

This compound exerts its pharmacological effect by directly inhibiting the 5-lipoxygenase enzyme. This action prevents the conversion of arachidonic acid into 5-hydroperoxyeicosatetraenoic acid (5-HPETE), the precursor for all leukotrienes. The downstream effects include the reduced synthesis of LTB4 and CysLTs, thereby mitigating their pro-inflammatory actions.

Pharmacokinetics and Pharmacodynamics of this compound

While comprehensive in vivo efficacy studies for this compound are not widely published, pharmacokinetic (PK) and pharmacodynamic (PD) data are available from studies in dogs and rats. These studies demonstrate good oral bioavailability and potent inhibition of LTB4 biosynthesis.

Quantitative Pharmacokinetic and Pharmacodynamic Data

| Species | Route | Dose | Bioavailability (F%) | Half-life (t½) | LTB4 Inhibition (ex vivo) | Duration of Action |

| Rat | IV | 5 mg/kg | - | 3.3 h | - | - |

| Rat | PO | 20 mg/kg | 66% | 3.3 h | - | - |

| Dog | PO | 2 mg/kg | 64% | 5.3 h | >98% | Up to 6 h |

| Rhesus Monkey | PO | 4 mg/kg | 54% | 3.6 h | - | - |

Table 1: Summary of this compound Pharmacokinetics and Pharmacodynamics in Animal Models.[1]

In Vivo Efficacy of 5-LO Inhibitors in Animal Models of Inflammatory Diseases

The following sections detail the in vivo efficacy of 5-LO inhibitors in various animal models. Due to the limited availability of such data for this compound, data from studies on Zileuton are presented as a surrogate to illustrate the potential therapeutic effects of this drug class.

Inflammatory Bowel Disease (IBD)

Leukotrienes are known to be elevated in the inflamed mucosa of patients with IBD and are implicated in the recruitment of neutrophils to the site of inflammation.

A common model for IBD involves the intra-rectal administration of 2,4,6-trinitrobenzenesulfonic acid (TNBS) in ethanol, which induces a transmural colitis that mimics some features of Crohn's disease.

| Model | Treatment | Dose | Outcome Measure | Result |

| TNBS-induced colitis | Zileuton | 50 mg/kg, PO, BID | Macroscopic Damage Score | Significant reduction vs. control |

| TNBS-induced colitis | Zileuton | 50 mg/kg, PO, BID | Myeloperoxidase (MPO) Activity | Significant reduction vs. control |

| TNBS-induced colitis | Zileuton | 50 mg/kg, PO, BID | Colonic LTB4 Levels | Significant reduction vs. control |

| Mitomycin-C-induced colitis | Zileuton | - | Histological Score | Decreased colonic tissue damage |

Table 2: Efficacy of Zileuton in Rat Models of Colitis.

Respiratory Diseases

This compound was primarily developed for the treatment of respiratory diseases like asthma and COPD. While specific preclinical data for this compound in these models is scarce, studies with Zileuton in a model of respiratory syncytial virus (RSV) infection, a common trigger for asthma exacerbations, demonstrate the potential of 5-LO inhibition.

Mice are infected intranasally with RSV to induce airway inflammation and hyperreactivity.

| Treatment | Dose | Outcome Measure | Result |

| Zileuton | - | Airway Constriction | Markedly reversed |

| Zileuton | - | Inflammatory Cells in Lung | Reduced numbers |

| Zileuton | - | Weight Loss | Prevented infection-associated weight loss |

Table 3: Efficacy of Zileuton in a Mouse Model of RSV Infection.

Discussion and Future Directions

The available preclinical data for this compound demonstrates a favorable pharmacokinetic profile and potent inhibition of the 5-lipoxygenase pathway. While direct evidence of its in vivo efficacy in animal models of disease is limited in the public domain, the extensive research on the related compound, Zileuton, strongly supports the therapeutic potential of 5-LO inhibition in a range of inflammatory conditions, including inflammatory bowel disease and respiratory infections.

The data from Zileuton studies show significant reductions in inflammatory markers, such as MPO activity and LTB4 levels, and improvements in clinical and histological scores in models of colitis. Similarly, in a model of RSV infection, Zileuton effectively mitigated key features of the disease, including airway constriction and inflammation. These findings provide a strong rationale for the continued investigation of this compound in similar preclinical models.

Future research should focus on generating and publishing robust in vivo efficacy data for this compound in well-established animal models of asthma, COPD, and other inflammatory diseases for which it is being clinically developed. Such studies are crucial for bridging the gap between its known mechanism of action and its therapeutic potential in humans.

Conclusion

This compound is a promising 5-lipoxygenase inhibitor with a solid preclinical rationale for its use in inflammatory diseases. The collective evidence from studies on this compound's pharmacokinetics and pharmacodynamics, combined with the demonstrated in vivo efficacy of the 5-LO inhibitor Zileuton in relevant animal models, underscores the potential of this therapeutic approach. This technical guide provides a framework for understanding the preclinical data and the experimental approaches used to evaluate the efficacy of this important class of anti-inflammatory drugs. Further publication of preclinical efficacy data for this compound will be invaluable to the scientific and drug development community.

References

Setileuton and the Inhibition of Cysteinyl Leukotriene Synthesis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth overview of setileuton (MK-0633), a potent and selective 5-lipoxygenase (5-LO) inhibitor, and its role in the modulation of the cysteinyl leukotriene (CysLT) synthesis pathway. The document details the mechanism of action of this compound, presents its in vitro potency and selectivity, and summarizes the available clinical trial data in asthma, including its effects on key biomarkers such as urinary leukotriene E4 (uLTE4) and forced expiratory volume in one second (FEV1). Detailed experimental protocols for key assays used in the evaluation of 5-LO inhibitors are provided, and signaling pathways and experimental workflows are visualized through Graphviz diagrams. While this compound showed promise in early clinical development, its progression for asthma treatment was halted due to an unfavorable benefit-risk profile. This guide also incorporates data from zileuton, the first-in-class 5-LO inhibitor, to provide a broader context for the therapeutic potential and challenges of targeting this pathway.

Introduction: The Cysteinyl Leukotriene Pathway in Inflammatory Diseases

Cysteinyl leukotrienes (CysLTs), comprising LTC4, LTD4, and LTE4, are potent lipid mediators derived from the metabolism of arachidonic acid via the 5-lipoxygenase (5-LO) pathway.[1] These molecules play a crucial role in the pathophysiology of a range of inflammatory diseases, most notably asthma.[1] In the airways, CysLTs induce potent bronchoconstriction, increase vascular permeability leading to edema, stimulate mucus secretion, and promote the infiltration of eosinophils, all of which contribute to the clinical manifestations of asthma.[1][2]

The synthesis of all leukotrienes is initiated by the enzyme 5-lipoxygenase (5-LO) in conjunction with its accessory protein, the 5-lipoxygenase-activating protein (FLAP).[1] This makes 5-LO a key target for therapeutic intervention aimed at reducing the production of both CysLTs and the potent chemoattractant LTB4.[1] this compound (MK-0633) was developed as a potent and selective inhibitor of 5-LO with the therapeutic goal of treating respiratory diseases like asthma and chronic obstructive pulmonary disease (COPD).[3]

Mechanism of Action of this compound

This compound is a direct inhibitor of the 5-lipoxygenase enzyme.[3] By binding to 5-LO, this compound blocks the initial steps in the leukotriene biosynthetic cascade: the conversion of arachidonic acid to 5-hydroperoxyeicosatetraenoic acid (5-HPETE) and the subsequent formation of the unstable epoxide, leukotriene A4 (LTA4). As LTA4 is the common precursor for all leukotrienes, its inhibition leads to a reduction in the synthesis of both LTB4 and the cysteinyl leukotrienes (LTC4, LTD4, and LTE4).[1]

dot

Caption: Cysteinyl Leukotriene Synthesis Pathway and Point of Inhibition by this compound.

Quantitative Data

In Vitro Potency and Selectivity of this compound

This compound has demonstrated high potency in inhibiting 5-LO and selectivity over other related enzymes.

| Assay | Target/Endpoint | IC50/Ki | Reference |

| Recombinant Human 5-LO Assay | Oxidation of arachidonic acid | 3.9 nM | [3] |

| Human Whole Blood Assay | LTB4 production (calcium ionophore-stimulated) | 52 nM | [3] |

| hERG Channel Affinity | - | Ki = 6.3 µM | [3] |

| Selectivity Assays | 12-LO, 15-LO, FLAP | >20 µM | [3] |

Preclinical Pharmacokinetics and Pharmacodynamics of this compound

Preclinical studies in dogs established the in vivo activity of this compound.

| Species | Dose | Route | Effect | Reference |

| Dog | 2 mg/kg | Oral | >98% inhibition of LTB4 in whole blood ex vivo for up to 6 hours | [3] |

Clinical Efficacy of this compound in Asthma

A randomized, double-blind clinical trial evaluated the efficacy of once-daily this compound in patients with chronic asthma.[2] While the 100 mg dose showed a statistically significant improvement in FEV1, the development for asthma was discontinued due to an unfavorable benefit-risk ratio, primarily related to dose-dependent elevations in liver aminotransferases.[2]

| Treatment Group (once daily) | Change from Baseline in FEV1 (Liters) | p-value vs. Placebo | Reference |

| Placebo | 0.13 | - | [2] |

| This compound 10 mg | Not significantly different from placebo | N/A | [2] |

| This compound 50 mg | Not significantly different from placebo | N/A | [2] |

| This compound 100 mg | 0.20 | 0.004 | [2] |

It was also noted that approximately 90% inhibition of urinary LTE4 was associated with this modest change in FEV1.[3]

Clinical Efficacy of Zileuton (Comparative Data)

Zileuton, another 5-LO inhibitor, has been studied more extensively and is approved for the treatment of asthma. The following tables provide comparative data on its effects on FEV1 and urinary LTE4.

Effect of Zileuton on FEV1 in Asthma

| Treatment Group | Duration | Change in FEV1 | Reference |

| Zileuton 600 mg qid | 13 weeks | 15.7% improvement | [4] |

| Placebo | 13 weeks | 7.7% improvement | [4] |

| Zileuton 2.4 g/day | 4 weeks | 0.32 L increase (13.4%) | [1] |

| Placebo | 4 weeks | 0.05 L increase | [1] |

Effect of Zileuton on Urinary LTE4 in Asthma

| Treatment Group | Duration | Change in Urinary LTE4 (pg/mg creatinine) | Reference |

| Zileuton 2.4 g/day | 4 weeks | 39.2 decrease | [1] |

| Zileuton 1.6 g/day | 4 weeks | 26.5 decrease | [1] |

| Placebo | 4 weeks | Slight increase | [1] |

Experimental Protocols

5-Lipoxygenase Enzyme Activity Assay (Fluorometric)

This protocol is based on commercially available kits for screening 5-LO inhibitors.[5][6][7]

Objective: To measure the enzymatic activity of 5-LO and the inhibitory potential of test compounds in a cell-free system.

Materials:

-

Recombinant human 5-LO enzyme

-

5-LO Assay Buffer

-

LOX Substrate (e.g., arachidonic acid)

-

LOX Probe

-

Test compound (e.g., this compound) and vehicle (e.g., DMSO)

-

Positive control inhibitor (e.g., Zileuton)

-

White 96-well plate

-

Fluorometric microplate reader (Ex/Em = 500/536 nm)

Procedure:

-

Reagent Preparation: Prepare all reagents according to the manufacturer's instructions. Dilute the 5-LO enzyme and substrate in the assay buffer. Prepare serial dilutions of the test compound and controls.

-

Assay Setup: On ice, add the following to the wells of the 96-well plate:

-

Enzyme Control wells: 5-LO enzyme, assay buffer.

-

Inhibitor Control wells: 5-LO enzyme, positive control inhibitor.

-

Solvent Control wells: 5-LO enzyme, vehicle.

-

Test Compound wells: 5-LO enzyme, test compound dilutions.

-

-

Pre-incubation: Mix the contents of the wells and incubate at room temperature for 10 minutes to allow the inhibitor to interact with the enzyme.

-

Reaction Initiation: Add the LOX Probe to all wells, followed by the LOX Substrate to initiate the reaction.

-

Kinetic Measurement: Immediately place the plate in the microplate reader and measure the fluorescence in kinetic mode at 30-second intervals for 10-20 minutes.

-

Data Analysis: Calculate the rate of reaction (slope of the linear portion of the fluorescence curve) for each well. Determine the percent inhibition for each concentration of the test compound relative to the solvent control and calculate the IC50 value.

dot

Caption: Experimental Workflow for 5-LO Enzyme Activity Assay.

Human Whole Blood Assay for LTB4 Inhibition

This protocol is a generalized procedure based on methods described in the literature.[8][9]

Objective: To assess the potency of a 5-LO inhibitor in a cellular environment by measuring the inhibition of LTB4 production in human whole blood.

Materials:

-

Freshly drawn human whole blood (heparinized)

-

Calcium Ionophore A23187

-

Test compound (e.g., this compound) and vehicle (e.g., DMSO)

-

Methanol or other quenching solvent

-

Internal standard for LTB4 (e.g., deuterated LTB4)

-

Solid-phase extraction (SPE) columns

-

LC-MS/MS system or LTB4 ELISA kit

Procedure:

-

Blood Collection: Collect whole blood from healthy volunteers into heparin-containing tubes.

-

Pre-incubation: Aliquot the blood and pre-incubate with various concentrations of the test compound or vehicle at 37°C for 15-30 minutes.

-

Stimulation: Stimulate LTB4 production by adding a calcium ionophore (e.g., A23187, final concentration ~10 µM). Continue incubation at 37°C for a defined period (e.g., 30 minutes).

-

Reaction Termination: Stop the reaction by adding ice-cold methanol and placing the samples on ice.

-

Sample Preparation:

-

Centrifuge to pellet cell debris.

-

Add an internal standard to the supernatant.

-

Perform solid-phase extraction to purify and concentrate the leukotrienes.

-

Evaporate the solvent and reconstitute the sample in an appropriate buffer for analysis.

-

-

Quantification: Analyze the LTB4 concentration using a validated LC-MS/MS method or a commercially available ELISA kit.

-

Data Analysis: Calculate the percent inhibition of LTB4 production for each concentration of the test compound and determine the IC50 value.

Quantification of Urinary Leukotriene E4 (uLTE4) by LC-MS/MS

This protocol outlines the key steps for measuring uLTE4, a biomarker of systemic CysLT production.[10][11][12][13]

Objective: To quantify the concentration of LTE4 in human urine samples.

Materials:

-

Urine samples

-

Deuterated LTE4 internal standard (LTE4-d3)

-

Solid-phase extraction (SPE) cartridges (e.g., C18)

-

LC-MS/MS system with an electrospray ionization (ESI) source

-

HPLC columns suitable for lipid analysis

Procedure:

-

Sample Preparation:

-

Thaw frozen urine samples.

-

Centrifuge to remove particulate matter.

-

Add the LTE4-d3 internal standard to a defined volume of urine supernatant.

-

-

Solid-Phase Extraction (SPE):

-

Condition the SPE cartridge with methanol followed by water.

-

Load the urine sample onto the cartridge.

-

Wash the cartridge to remove interfering substances.

-

Elute the LTE4 and internal standard with methanol.

-

-

Sample Concentration: Evaporate the eluate to dryness under a stream of nitrogen.

-

Reconstitution: Reconstitute the dried extract in a mobile phase-compatible solvent.

-

LC-MS/MS Analysis:

-

Inject the reconstituted sample into the LC-MS/MS system.

-

Perform chromatographic separation of LTE4 from other components.

-

Detect and quantify LTE4 and LTE4-d3 using tandem mass spectrometry in the selected reaction monitoring (SRM) mode.

-

-

Data Analysis:

-

Generate a standard curve using known concentrations of LTE4.

-

Calculate the concentration of LTE4 in the urine samples based on the ratio of the peak area of endogenous LTE4 to the internal standard.

-

Normalize the LTE4 concentration to the urinary creatinine concentration to account for variations in urine dilution.

-

dot

References

- 1. The effect of inhibition of 5-lipoxygenase by zileuton in mild-to-moderate asthma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. The efficacy and tolerability of MK-0633, a 5-lipoxygenase inhibitor, in chronic asthma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Effect of treatment with zileuton, a 5-lipoxygenase inhibitor, in patients with asthma. A randomized controlled trial. Zileuton Clinical Trial Group - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. abcam.com [abcam.com]

- 6. abcam.com [abcam.com]

- 7. sigmaaldrich.com [sigmaaldrich.com]

- 8. Biosynthesis, characterization and inhibition of leukotriene B4 in human whole blood - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. A specific assay for leukotriene B4 in human whole blood - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Determination of leukotriene E4 in human urine using liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Determination of LTE4 in human urine by liquid chromatography coupled with ionspray tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Leukotriene-E4 in human urine: Comparison of on-line purification and liquid chromatography-tandem mass spectrometry to affinity purification followed by enzyme immunoassay - PMC [pmc.ncbi.nlm.nih.gov]

- 13. mayoclinic.elsevierpure.com [mayoclinic.elsevierpure.com]

Methodological & Application

Setileuton Experimental Protocol for Cell Culture: Application Notes

For Researchers, Scientists, and Drug Development Professionals

Introduction

Setileuton (MK-0633) is a potent and selective inhibitor of 5-lipoxygenase (5-LOX), a key enzyme in the biosynthesis of leukotrienes.[1] Leukotrienes are pro-inflammatory lipid mediators derived from arachidonic acid and are implicated in a variety of inflammatory diseases.[1] By inhibiting 5-LOX, this compound effectively blocks the production of all leukotrienes, including leukotriene B4 (LTB4) and the cysteinyl leukotrienes (LTC4, LTD4, and LTE4).[1] This mechanism of action makes this compound a valuable tool for in vitro studies aimed at understanding the role of the 5-LOX pathway in various cellular processes and for the preclinical evaluation of potential anti-inflammatory therapies.

These application notes provide detailed protocols for the use of this compound in cell culture experiments, including methods for assessing its impact on cell viability, leukotriene production, and inflammatory signaling pathways.

Mechanism of Action